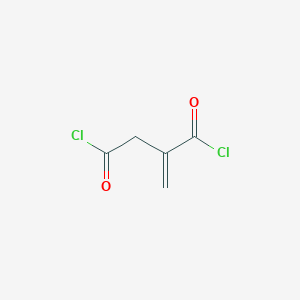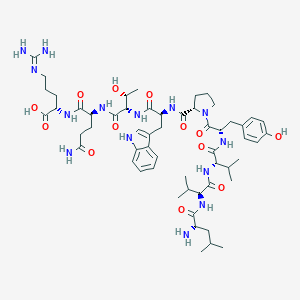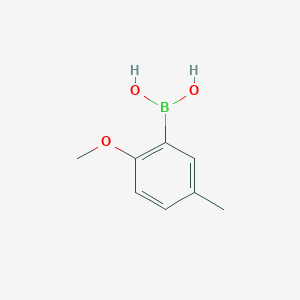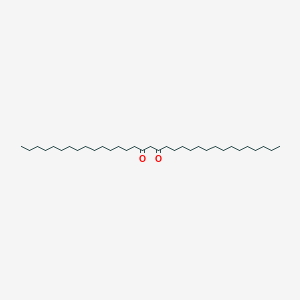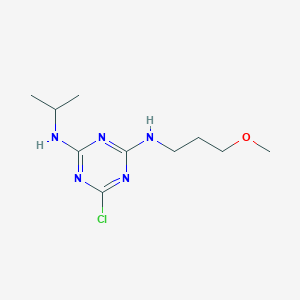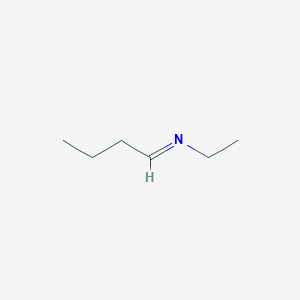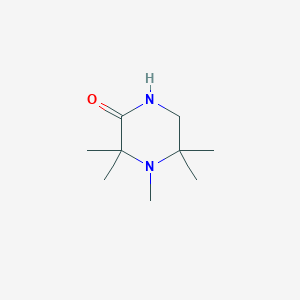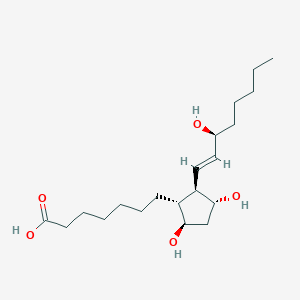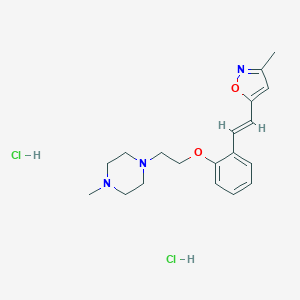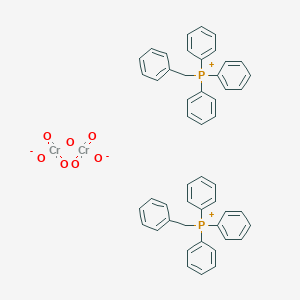
Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium is a compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a coordination complex that contains both chromium and phosphorus atoms, and it has been studied for its potential uses in various fields, including catalysis, materials science, and biochemistry.
Mécanisme D'action
The mechanism of action of Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium is complex and not fully understood. However, it is believed that this compound works by interacting with various enzymes and proteins in the body, thereby altering their activity and function. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Effets Biochimiques Et Physiologiques
Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium has been shown to have a variety of biochemical and physiological effects. Some of the most significant effects of this compound include its ability to inhibit the activity of certain enzymes, its antioxidant properties, and its potential to modulate the immune system. Additionally, this compound has been shown to have potential therapeutic benefits for a wide range of diseases and conditions, including cancer, diabetes, and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium in lab experiments is its unique properties and potential applications. This compound has been shown to exhibit excellent catalytic activity, as well as unique optical and electronic properties. Additionally, this compound has potential therapeutic benefits for a wide range of diseases and conditions, making it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments, including its high cost, complex synthesis process, and potential toxicity.
Orientations Futures
There are many potential future directions for research on Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium. Some of the most promising areas of research include the development of new synthetic methods for this compound, the exploration of its potential therapeutic benefits for various diseases and conditions, and the investigation of its catalytic activity for a wide range of chemical reactions. Additionally, there is potential for this compound to be used in the development of new materials with unique optical and electronic properties. Overall, the future of research on Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium is bright, and there is much to be explored in this exciting field of study.
Méthodes De Synthèse
The synthesis of Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium is a complex process that involves multiple steps. The most common method for synthesizing this compound involves the reaction between chromium(VI) oxide and benzyl(triphenyl)phosphonium chloride. This reaction is typically carried out in the presence of a strong oxidizing agent, such as sodium hypochlorite or potassium permanganate, and a suitable solvent, such as acetonitrile or dimethyl sulfoxide.
Applications De Recherche Scientifique
Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research has been in the field of catalysis, where this compound has been shown to exhibit excellent catalytic activity for a wide range of chemical reactions. Additionally, this compound has been studied for its potential uses in materials science, where it has been shown to have unique optical and electronic properties.
Propriétés
Numéro CAS |
134863-27-7 |
|---|---|
Nom du produit |
Benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
Formule moléculaire |
C50H44Cr2O7P2 |
Poids moléculaire |
922.8 g/mol |
Nom IUPAC |
benzyl(triphenyl)phosphanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/2C25H22P.2Cr.7O/c2*1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;;;;;;;;;/h2*1-20H,21H2;;;;;;;;;/q2*+1;;;;;;;;2*-1 |
Clé InChI |
XBIDVURFEIYVGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
Synonymes |
BENZYLTRIPHENYLPHOSPHONIUM DICHROMATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



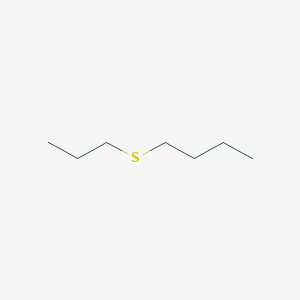
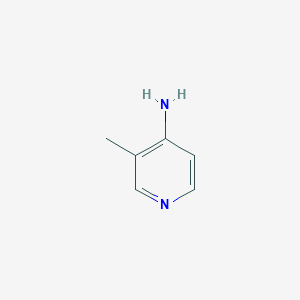
![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)
